molecular formula C22H19ClN4O2S2 B11660400 (6Z)-6-(4-{2-[(4-chlorophenyl)sulfanyl]ethoxy}benzylidene)-2-ethyl-5-imino-5,6-dihydro-7H-[1,3,4]thiadiazolo[3,2-a]pyrimidin-7-one

(6Z)-6-(4-{2-[(4-chlorophenyl)sulfanyl]ethoxy}benzylidene)-2-ethyl-5-imino-5,6-dihydro-7H-[1,3,4]thiadiazolo[3,2-a]pyrimidin-7-one

Cat. No.: B11660400
M. Wt: 471.0 g/mol
InChI Key: GDNBRAXZUBKRHA-PCHQCWAOSA-N
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Description

The compound (6Z)-6-[(4-{2-[(4-CHLOROPHENYL)SULFANYL]ETHOXY}PHENYL)METHYLIDENE]-2-ETHYL-5-IMINO-5H,6H,7H-[1,3,4]THIADIAZOLO[3,2-A]PYRIMIDIN-7-ONE is a complex organic molecule that belongs to the class of thiadiazolo[3,2-a]pyrimidines This compound is characterized by its unique structure, which includes a chlorophenyl group, an ethoxy group, and a thiadiazolo ring system

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of (6Z)-6-[(4-{2-[(4-CHLOROPHENYL)SULFANYL]ETHOXY}PHENYL)METHYLIDENE]-2-ETHYL-5-IMINO-5H,6H,7H-[1,3,4]THIADIAZOLO[3,2-A]PYRIMIDIN-7-ONE typically involves multiple steps. One common synthetic route includes the following steps

Properties

Molecular Formula

C22H19ClN4O2S2

Molecular Weight

471.0 g/mol

IUPAC Name

(6Z)-6-[[4-[2-(4-chlorophenyl)sulfanylethoxy]phenyl]methylidene]-2-ethyl-5-imino-[1,3,4]thiadiazolo[3,2-a]pyrimidin-7-one

InChI

InChI=1S/C22H19ClN4O2S2/c1-2-19-26-27-20(24)18(21(28)25-22(27)31-19)13-14-3-7-16(8-4-14)29-11-12-30-17-9-5-15(23)6-10-17/h3-10,13,24H,2,11-12H2,1H3/b18-13-,24-20?

InChI Key

GDNBRAXZUBKRHA-PCHQCWAOSA-N

Isomeric SMILES

CCC1=NN2C(=N)/C(=C/C3=CC=C(C=C3)OCCSC4=CC=C(C=C4)Cl)/C(=O)N=C2S1

Canonical SMILES

CCC1=NN2C(=N)C(=CC3=CC=C(C=C3)OCCSC4=CC=C(C=C4)Cl)C(=O)N=C2S1

Origin of Product

United States

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